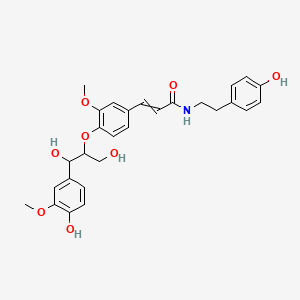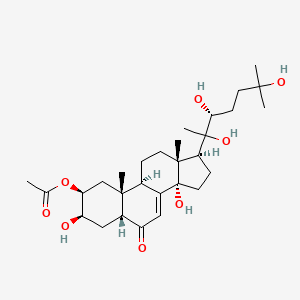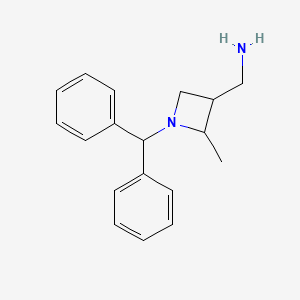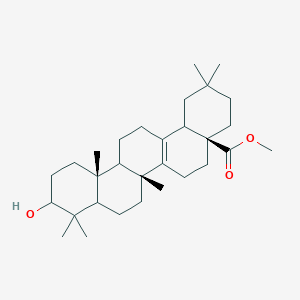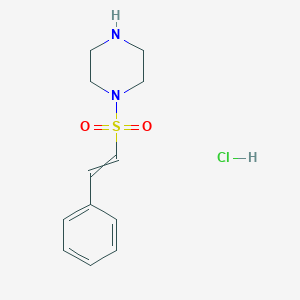![molecular formula C13H8NNaO5 B12433741 sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate](/img/structure/B12433741.png)
sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, also known as sodium nifurstyrenate, is a chemical compound with the molecular formula C₁₃H₈NNaO₅. It is characterized by the presence of a nitrofuran moiety and a benzoate group, connected via an ethenyl linkage. This compound is known for its antibacterial properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate typically involves the following steps:
Preparation of 5-nitrofuran-2-carbaldehyde: This intermediate is synthesized by nitration of furan-2-carbaldehyde.
Knoevenagel Condensation: The 5-nitrofuran-2-carbaldehyde is then subjected to a Knoevenagel condensation reaction with 4-formylbenzoic acid in the presence of a base such as piperidine to form 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid.
Neutralization: The resulting 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of furan-2-carbaldehyde.
Continuous Knoevenagel Condensation: Using continuous flow reactors to enhance the efficiency of the Knoevenagel condensation reaction.
Automated Neutralization: Automated systems for the neutralization step to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate can undergo oxidation reactions, particularly at the nitrofuran moiety.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives of the nitrofuran moiety.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted benzoate derivatives are formed.
Scientific Research Applications
Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to bacterial resistance and as a model compound for studying nitrofuran derivatives.
Medicine: Investigated for its potential antibacterial properties and its role in developing new antimicrobial agents.
Industry: Utilized in the production of antibacterial coatings and materials.
Mechanism of Action
The antibacterial activity of sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate is primarily due to its ability to interfere with bacterial enzyme systems. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, RNA, and proteins. This multi-targeted approach makes it effective against a broad spectrum of bacteria and reduces the likelihood of resistance development.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofural: A topical antibacterial agent.
Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate is unique due to its specific structure, which combines the antibacterial properties of the nitrofuran moiety with the chemical versatility of the benzoate group. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
sodium;4-[2-(5-nitrofuran-2-yl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXRHWAZABZSZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8NNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
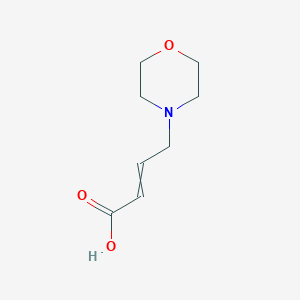
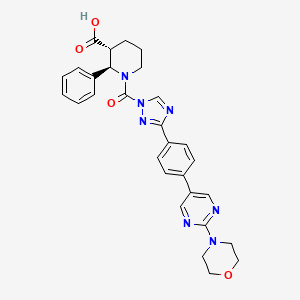
![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)

![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)
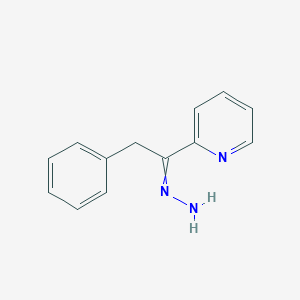
![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)
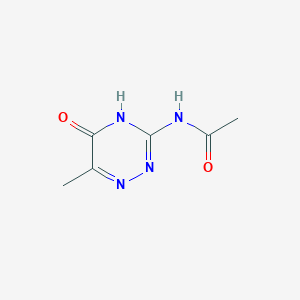
![1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine](/img/structure/B12433702.png)
